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1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt)
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Overview
Description
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is a cyclic phosphatidic acid analog. It is a naturally occurring compound that plays a significant role in various biological processes. This compound is known for its unique structure, where the sn-2 hydroxy group forms a five-membered ring with the sn-3 phosphate, making it distinct from other phosphatidic acids .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves the esterification of glycerol with palmitic acid, followed by cyclization to form the cyclic phosphate. The reaction typically requires a catalyst and is carried out under controlled temperature and pH conditions to ensure the formation of the desired cyclic structure .
Industrial Production Methods: Industrial production of this compound involves large-scale esterification and cyclization processes. The use of high-purity reagents and advanced purification techniques ensures the consistency and quality of the final product. The process is optimized to maximize yield and minimize by-products .
Chemical Reactions Analysis
Types of Reactions: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form different derivatives, depending on the oxidizing agent used.
Reduction: Reduction reactions can modify the phosphate group, leading to the formation of different phosphatidic acid analogs.
Substitution: The cyclic phosphate group can be substituted with other functional groups, altering the compound’s properties.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride are used.
Substitution: Various nucleophiles can be used for substitution reactions, including amines and alcohols.
Major Products Formed: The major products formed from these reactions include different cyclic phosphatidic acid derivatives, each with unique biological and chemical properties .
Scientific Research Applications
1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) has a wide range of scientific research applications:
Chemistry: It is used as a model compound to study the behavior of cyclic phosphatidic acids in various chemical reactions.
Biology: This compound is involved in cell signaling pathways and is used to study cell proliferation, differentiation, and apoptosis.
Medicine: It has potential therapeutic applications in treating cancer, as it can inhibit tumor cell invasion and metastasis.
Industry: It is used in the development of pharmaceuticals and as a research tool in lipidomics.
Mechanism of Action
The mechanism of action of 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) involves its interaction with specific receptors on the cell surface. It binds to G protein-coupled receptors, triggering a cascade of intracellular signaling pathways. These pathways regulate various cellular functions, including cell proliferation, migration, and survival .
Comparison with Similar Compounds
1-Hexadecyl-2-hydroxy-sn-glycero-3-phosphate: An ether analog of lysophosphatidic acid with similar biological activities.
1-palMitoyl-2-oleoyl-sn-glycero-3-phosphoinositol: Another phosphatidic acid analog involved in cellular signaling.
Uniqueness: 1-palMitoyl-sn-glycero-2,3-cyclic-phosphate (aMMoniuM salt) is unique due to its cyclic structure, which imparts distinct biological activities compared to other phosphatidic acids. Its ability to form a five-membered ring with the sn-3 phosphate sets it apart from other similar compounds .
Biological Activity
1-Palmitoyl-sn-glycero-2,3-cyclic-phosphate (ammonium salt) is a phospholipid derivative characterized by its cyclic phosphate structure. This compound exhibits unique biochemical properties and biological activities, largely due to its structural features. The following sections provide a detailed overview of its biological activity, synthesis methods, interaction studies, and case studies highlighting its potential applications.
Structure and Properties
1-Palmitoyl-sn-glycero-2,3-cyclic-phosphate is distinguished by the following characteristics:
- Cyclic Phosphate Structure : The cyclic nature of the phosphate group differentiates it from linear phospholipids, potentially leading to unique biochemical properties.
- Palmitoyl Group : The presence of a palmitoyl fatty acid chain enhances its hydrophobic interactions with membrane components.
- Ammonium Salt Form : This modification improves solubility and stability in aqueous environments, facilitating various biological applications.
Biological Activities
The biological activities of 1-palmitoyl-sn-glycero-2,3-cyclic-phosphate are diverse and include:
- Cell Signaling : Cyclic phosphates have been implicated in various cellular processes such as apoptosis and inflammation. They may function as signaling molecules or modulate the activity of membrane proteins, influencing cellular responses to stimuli.
- Membrane Dynamics : Research indicates that cyclic phosphates can alter membrane fluidity and permeability, affecting how cells interact with their environment.
- Protein Interaction Modulation : Studies have shown that these compounds can influence protein interactions within membranes, thereby impacting signal transduction pathways.
Synthesis Methods
The synthesis of 1-palmitoyl-sn-glycero-2,3-cyclic-phosphate typically involves several key steps:
- Starting Materials : Common precursors include palmitic acid derivatives and glycerol.
- Phosphorylation : The glycerol backbone is phosphorylated to form the cyclic structure.
- Purification : Various methods are employed to maximize yield and minimize by-products during synthesis.
Interaction Studies
Interaction studies involving 1-palmitoyl-sn-glycero-2,3-cyclic-phosphate focus on its binding affinities and effects on various proteins and receptors. Notable findings include:
- Binding Affinities : Cyclic phosphates exhibit distinct binding profiles compared to linear phospholipids, which may enhance their efficacy in modulating protein interactions.
- Impact on Membrane Proteins : The unique structure allows for altered interactions with membrane proteins that are not observed with linear counterparts, potentially leading to enhanced stability against hydrolysis.
Case Study 1: Neuroinflammation
A study investigated the effects of 1-palmitoyl-sn-glycero-2,3-cyclic-phosphate on neuroinflammation in a mouse model of experimental autoimmune encephalomyelitis (EAE). Key findings included:
- Reduction in Disease Severity : Mice treated with cyclic phosphate exhibited reduced clinical scores compared to controls.
- Mechanism of Action : The compound was found to decrease T cell activation and proliferation, indicating a potential immunomodulatory role .
Parameter | Control Group | PGPC-treated Group |
---|---|---|
Clinical Score | High | Low |
CD4+ T Cell Activation (%) | 14.2 | 7.96 |
Proliferation Index | High | Low |
Case Study 2: Apoptosis Induction
In another study focusing on the pro-apoptotic effects of various lipids, it was observed that treatment with 1-palmitoyl-sn-glycero-2,3-cyclic-phosphate resulted in increased apoptosis in specific cell types under stress conditions. The study highlighted:
Properties
Molecular Formula |
C19H41NO6P+ |
---|---|
Molecular Weight |
410.5 g/mol |
IUPAC Name |
azanium;(2-hydroxy-2-oxido-1,3,2-dioxaphospholan-2-ium-4-yl)methyl hexadecanoate |
InChI |
InChI=1S/C19H37O6P.H3N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-19(20)23-16-18-17-24-26(21,22)25-18;/h18H,2-17H2,1H3,(H,21,22);1H3/p+1 |
InChI Key |
NATIUIORRLVXDB-UHFFFAOYSA-O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(=O)OCC1CO[P+](O1)(O)[O-].[NH4+] |
Origin of Product |
United States |
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